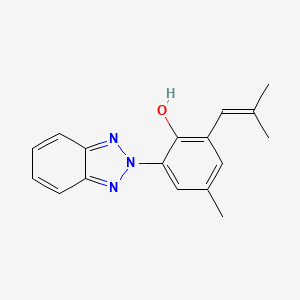

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzotriazole and phenol, characterized by its unique structure that imparts specific properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol typically involves the following steps:

Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid, forming benzotriazole.

Alkylation: The benzotriazole derivative is then alkylated using an appropriate alkyl halide, such as 2-methylprop-1-enyl chloride, under basic conditions to introduce the alkyl group.

Phenol Substitution: The final step involves the substitution of the phenol group at the desired position, typically using a Friedel-Crafts alkylation reaction with a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, catalysts like aluminum chloride.

Major Products Formed

Oxidation: Quinones, oxidized phenol derivatives.

Reduction: Reduced phenol derivatives, benzotriazole derivatives.

Substitution: Halogenated phenol derivatives, substituted benzotriazole derivatives.

Aplicaciones Científicas De Investigación

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol has diverse applications in scientific research:

Chemistry: Used as a stabilizer in polymers and plastics to prevent degradation due to UV radiation.

Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.

Medicine: Explored for its potential therapeutic applications, including its use as an antioxidant in pharmaceutical formulations.

Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their durability and resistance to environmental factors.

Mecanismo De Acción

The mechanism of action of 2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol involves its ability to absorb UV radiation and dissipate the energy as heat, thereby preventing the degradation of materials. The compound interacts with molecular targets such as free radicals and reactive oxygen species, neutralizing them and protecting the integrity of the material or biological system.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Benzotriazol-2-yl)-4-methylphenol

- 2-(Benzotriazol-2-yl)-4-(2-methylprop-1-enyl)phenol

- 2-(Benzotriazol-2-yl)-4-methyl-6-(2-methylpropyl)phenol

Uniqueness

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol is unique due to its specific structural configuration, which imparts enhanced UV absorption properties and stability. Compared to similar compounds, it offers superior performance in applications requiring long-term protection against UV radiation and oxidative stress.

Actividad Biológica

2-(2H-Benzotriazol-2-yl)-6-(isobuten-1-yl)-p-cresol, commonly referred to as Drometrizole, is a member of the phenolic benzotriazole class, primarily used as a UV stabilizer in various industrial and consumer applications. This compound exhibits significant biological activities, particularly in relation to its toxicokinetics and potential ecological impacts. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C17H17N3O

- CAS Number : 2170-37-8

- Physical State : Solid, white powder

- Melting Point : 104.3 °C

- Solubility : Very low in water (approximately 2 µg/L at 20 °C) .

Toxicokinetics

Research has demonstrated that the toxicokinetic behavior of phenolic benzotriazoles varies significantly based on their substitution patterns. For Drometrizole:

- Oral Bioavailability : Estimated at 6% for unsubstituted compounds and between 12.8% to 23% for substituted variants at lower doses .

- Plasma Elimination Half-Life : Ranges from 1.57 to 192 hours, indicating variability in metabolism and clearance rates .

Table 1: Toxicokinetic Parameters of Phenolic Benzotriazoles

| Compound | C_max (µg/g) | AUC (h·µg/g) | Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Unsubstituted Benzotriazole | Lower | Lower | Variable | ~6 |

| Drometrizole | Higher | Higher | Variable | 12.8 - 23 |

Biological Effects

Drometrizole has been implicated in various biological effects, particularly concerning liver toxicity and reproductive health in aquatic organisms. Key findings include:

-

Liver Toxicity :

- Chronic exposure studies have shown that Drometrizole can induce liver tumors in rodents when administered at concentrations as low as 500 ppm over extended periods .

- Histopathological changes in liver tissues were observed following exposure to related compounds, indicating a potential risk for hepatotoxicity .

-

Reproductive Impact on Aquatic Life :

- A study assessing the effects of dietary exposure to a related compound, UV-P (2-(2H-benzotriazol-2-yl)-4-methylphenol), on Japanese medaka revealed no significant impact on egg production or fertilization success at various concentrations . However, the lack of significant effects does not rule out potential long-term ecological impacts.

Table 2: Summary of Biological Effects

| Study Focus | Organism | Concentration (ng/g food) | Observed Effects |

|---|---|---|---|

| Liver Tumor Induction | Rodents | ≤500 ppm | Benign and malignant tumors |

| Reproductive Success | Japanese Medaka | 0, 36, 158, 634 | No significant effect on reproduction |

Case Studies

A notable case study involved the chronic dietary exposure of rodents to Drometrizole:

Propiedades

IUPAC Name |

2-(benzotriazol-2-yl)-4-methyl-6-(2-methylprop-1-enyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11(2)8-13-9-12(3)10-16(17(13)21)20-18-14-6-4-5-7-15(14)19-20/h4-10,21H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZOYZUSEXWJBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.